molecular formula C17H15ClN2O2 B5803545 N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No. B5803545
M. Wt: 314.8 g/mol
InChI Key: GMSIGFKQCYSPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide, also known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CDMB is a benzoxazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to target proteins, leading to the inhibition of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been shown to have various biochemical and physiological effects, such as the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide has also been shown to modulate the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of immune responses and inflammation.

Advantages and Limitations for Lab Experiments

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several advantages for lab experiments, such as its ability to inhibit the activity of protein kinase CK2, which is involved in various cellular processes. However, N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide has limitations, such as its potential toxicity and the need for further studies to investigate its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide, such as the investigation of its potential applications in the development of new drugs for the treatment of cancer and other diseases. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide, as well as its potential toxicity and side effects. Additionally, the development of new synthesis methods for N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide and its derivatives could lead to the discovery of new compounds with improved properties.

Synthesis Methods

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide can be synthesized using different methods, such as the reaction of 4-chloro-3-nitrobenzoic acid with 5,6-dimethyl-2-aminobenzoxazole, followed by reduction and acetylation. Another synthesis method involves the reaction of 4-chloro-3-nitrobenzoic acid with 5,6-dimethyl-2-aminobenzoxazole in the presence of a reducing agent, followed by acetylation.

Scientific Research Applications

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been found to have various applications in scientific research, such as in the development of new drugs and as a tool for investigating biological processes. N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been shown to inhibit the activity of certain enzymes, such as protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation. N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide has also been shown to have anticancer properties, as it induces apoptosis in cancer cells.

properties

IUPAC Name

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-9-6-15-16(7-10(9)2)22-17(20-15)13-8-12(19-11(3)21)4-5-14(13)18/h4-8H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSIGFKQCYSPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide

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